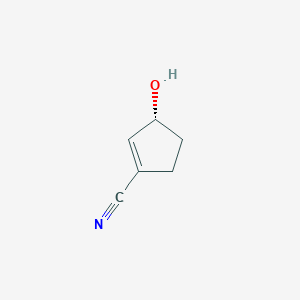
(R)-3-Hydroxycyclopent-1-ene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Hydroxycyclopent-1-ene-1-carbonitrile is an organic compound characterized by a hydroxyl group attached to a cyclopentene ring with a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Hydroxycyclopent-1-ene-1-carbonitrile typically involves the following steps:
Cyclopentene Formation: The initial step involves the formation of the cyclopentene ring. This can be achieved through cyclization reactions of suitable precursors.
Nitrile Introduction: The nitrile group can be introduced through cyanation reactions, where a suitable leaving group is replaced by a nitrile group using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of ®-3-Hydroxycyclopent-1-ene-1-carbonitrile may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and efficiency. Catalysts and specific reaction conditions are tailored to maximize the production rate while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: ®-3-Hydroxycyclopent-1-ene-1-carbonitrile can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium cyanide, potassium cyanide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclopentene derivatives.
Applications De Recherche Scientifique
Chemistry
®-3-Hydroxycyclopent-1-ene-1-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving hydroxyl and nitrile groups. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s reactivity and functional groups make it a candidate for drug design and discovery.
Industry
In the industrial sector, ®-3-Hydroxycyclopent-1-ene-1-carbonitrile can be used in the production of specialty chemicals and materials. Its derivatives may find applications in polymers and advanced materials.
Mécanisme D'action
The mechanism of action of ®-3-Hydroxycyclopent-1-ene-1-carbonitrile involves its interaction with molecular targets through its hydroxyl and nitrile groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentene-1-carbonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxycyclopent-1-ene:
Cyclopent-1-ene-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different chemical properties and reactivity.
Uniqueness
®-3-Hydroxycyclopent-1-ene-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups on the cyclopentene ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C6H7NO |
|---|---|
Poids moléculaire |
109.13 g/mol |
Nom IUPAC |
(3R)-3-hydroxycyclopentene-1-carbonitrile |
InChI |
InChI=1S/C6H7NO/c7-4-5-1-2-6(8)3-5/h3,6,8H,1-2H2/t6-/m1/s1 |
Clé InChI |
IYOLIXRFRLZZCC-ZCFIWIBFSA-N |
SMILES isomérique |
C1CC(=C[C@@H]1O)C#N |
SMILES canonique |
C1CC(=CC1O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13013499.png)
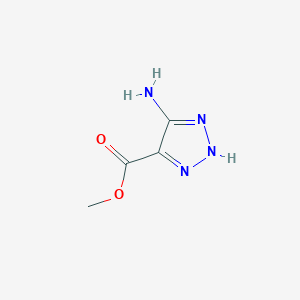

![2-Oxaspiro[3.5]nonane-7-carbonitrile](/img/structure/B13013506.png)
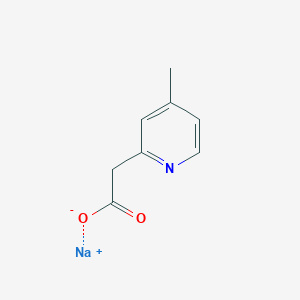
![4-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13013519.png)
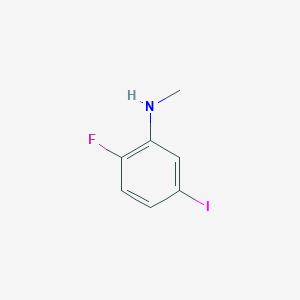

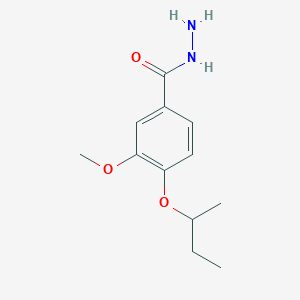
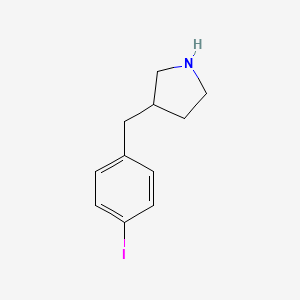
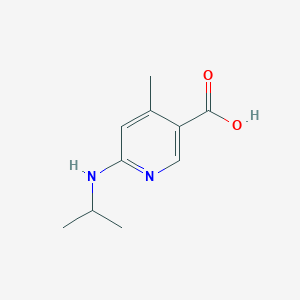

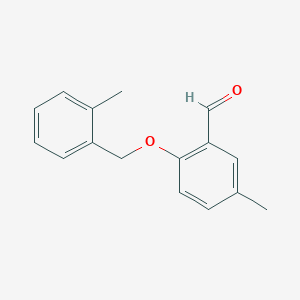
![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13013572.png)
